molecular formula C8H10BrN B8590289 2-bromo-3-ethylbenzenamine

2-bromo-3-ethylbenzenamine

Cat. No.: B8590289
M. Wt: 200.08 g/mol
InChI Key: RPOZCUVHEOGDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

    Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.

    Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.

    Reduction: Products include 2-bromo-3-ethylcyclohexylamine.

Scientific Research Applications

2-bromo-3-ethylbenzenamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

    2-Bromoaniline: Similar structure but lacks the ethyl group.

    3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.

    2-Chloro-3-ethylaniline: Chlorine replaces bromine.

Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3-ethylaniline

InChI

InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3

InChI Key

RPOZCUVHEOGDCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-1-ethyl-3-nitrobenzene (9.2 g, 40 mmol) in EtOH (100 mL) in concentrated hydrochloric acid (0.17 mL, 2 mmol) was refluxed for 2 hours. The mixture was subsequently purified by column chromatography, eluting with petroleum ether to give the title compound as a red oil (6.5 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, dd, J=7.6, 8.0 Hz), 6.64-6.62 (2H, m), 2.73 (2H, q, J=7.6 Hz), 1.22 (3H, t, J=7.6 Hz).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

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